trans-2-Cyanocyclopropanecarboxamide
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Overview
Description
trans-2-Cyanocyclopropanecarboxamide: is a chemical compound with the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol It is characterized by a cyclopropane ring substituted with a cyano group and a carboxamide group in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Cyanocyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a suitable nitrile with a cyclopropane derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous-flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: trans-2-Cyanocyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The cyano and carboxamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: trans-2-Cyanocyclopropanecarboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems .
Medicine: The compound’s potential medicinal properties are of interest for drug development. It may serve as a lead compound for designing new pharmaceuticals with specific biological activities .
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of trans-2-Cyanocyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The cyano and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Cyclopropanecarboxamide: Lacks the cyano group, resulting in different reactivity and applications.
2-Cyanocyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and uses.
Uniqueness: trans-2-Cyanocyclopropanecarboxamide is unique due to the presence of both cyano and carboxamide groups in the trans configuration.
Properties
Molecular Formula |
C5H6N2O |
---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
(1R,2R)-2-cyanocyclopropane-1-carboxamide |
InChI |
InChI=1S/C5H6N2O/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H2,7,8)/t3-,4+/m0/s1 |
InChI Key |
FRWRFJHQQILMLZ-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)N)C#N |
Canonical SMILES |
C1C(C1C(=O)N)C#N |
Origin of Product |
United States |
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